2-Fluoro-3,4-dihydroxybenzaldehyde

Lipophilicity LogP Drug-likeness

2-Fluoro-3,4-dihydroxybenzaldehyde (CAS 61338-95-2) is the mandatory fluorinated building block for CNS drug discovery programs targeting dopamine agonists and fluorinated catecholamines. The ortho-fluorine substituent is retained throughout synthesis to modulate metabolic stability, receptor binding, and brain penetration—properties non-fluorinated protocatechualdehyde (CAS 139-85-5) cannot replicate. Validated in stereoselective aldol condensations delivering >98% ee fluorinated norepinephrine precursors. Procure only if your synthetic route requires the fluorine atom in the final pharmacophore. Available in research-grade 97% purity for immediate R&D use.

Molecular Formula C7H5FO3
Molecular Weight 156.11 g/mol
CAS No. 61338-95-2
Cat. No. B3054611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-3,4-dihydroxybenzaldehyde
CAS61338-95-2
Molecular FormulaC7H5FO3
Molecular Weight156.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C=O)F)O)O
InChIInChI=1S/C7H5FO3/c8-6-4(3-9)1-2-5(10)7(6)11/h1-3,10-11H
InChIKeyOPJXZKBYNBTYPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-3,4-dihydroxybenzaldehyde (CAS 61338-95-2) – Fluorinated Catechol Aldehyde for Dopamine Agonist Synthesis and CNS Probe Development


2-Fluoro-3,4-dihydroxybenzaldehyde (CAS 61338-95-2) is a fluorinated aromatic aldehyde and a direct analog of protocatechualdehyde (3,4-dihydroxybenzaldehyde, CAS 139-85-5) [1]. The molecule consists of a catechol moiety (3,4-dihydroxy substitution) on a benzaldehyde ring with a single fluorine atom at the ortho (2-) position relative to the aldehyde group [1]. It serves as a key synthetic intermediate in the preparation of fluorinated dopamine agonists and other CNS agents [2], and has been employed as a protected building block (3,4-dibenzyloxy-2-fluorobenzaldehyde) in the asymmetric synthesis of fluorinated norepinephrine precursors [3]. It is commercially available from multiple research suppliers at standard purities of 97% .

Why 3,4-Dihydroxybenzaldehyde (Protocatechualdehyde) Cannot Substitute for 2-Fluoro-3,4-dihydroxybenzaldehyde in Fluorinated Molecule Synthesis


Generic substitution of 2-fluoro-3,4-dihydroxybenzaldehyde with its non-fluorinated parent, 3,4-dihydroxybenzaldehyde (CAS 139-85-5), is not viable in applications where the ortho-fluorine substituent is structurally or mechanistically essential. The fluorine atom introduces distinct steric and electronic properties—including altered LogP, modified pKa of adjacent hydroxyl groups, and changed hydrogen-bonding patterns [1]—that cannot be replicated by the hydrogen-substituted analog. In synthetic pathways targeting fluorinated CNS agents, the fluorine atom is retained throughout the reaction sequence to yield the desired fluorinated pharmacophore, as demonstrated in the synthesis of 2-fluoro-(2S,3R)-(3,4-dihydroxyphenyl)serine from 3,4-dibenzyloxy-2-fluorobenzaldehyde [2]. Procurement of the fluorinated building block is therefore mandatory for any synthetic route requiring the fluorine atom in the final product. The following section quantifies the specific physicochemical differences between 2-fluoro-3,4-dihydroxybenzaldehyde and its non-fluorinated analog, along with regioisomeric comparisons, to inform evidence-based selection.

Quantitative Differentiation Evidence: 2-Fluoro-3,4-dihydroxybenzaldehyde vs. Structural Analogs


LogP and Lipophilicity: 2-Fluoro-3,4-dihydroxybenzaldehyde Exhibits Reduced Lipophilicity Relative to Non-Fluorinated Parent

The introduction of a fluorine atom at the 2-position reduces the calculated octanol-water partition coefficient (LogP) of 2-fluoro-3,4-dihydroxybenzaldehyde compared to its non-fluorinated parent, 3,4-dihydroxybenzaldehyde (protocatechualdehyde). This reduction in lipophilicity alters membrane permeability and distribution characteristics, a critical consideration when selecting building blocks for CNS-targeted or bioavailable compounds [1].

Lipophilicity LogP Drug-likeness Pharmacokinetics

Fluorine Substitution Alters Hydrogen-Bonding Capacity: Quantitative H-Bond Donor and Acceptor Counts

The ortho-fluorine substitution in 2-fluoro-3,4-dihydroxybenzaldehyde directly modulates the hydrogen-bonding profile of the molecule. The compound possesses two hydrogen-bond donors (both from the catechol hydroxyls) and four hydrogen-bond acceptors (the carbonyl oxygen of the aldehyde, the two hydroxyl oxygens, and the fluorine atom) [1]. In contrast, the non-fluorinated analog, 3,4-dihydroxybenzaldehyde, has only three hydrogen-bond acceptors because it lacks the electronegative fluorine atom . This additional acceptor site alters intermolecular interactions, potentially affecting solubility, crystal packing, and target binding modes.

Hydrogen bonding Molecular recognition Crystal engineering Solubility

Regioisomeric Differentiation: 2-Fluoro-3,4-dihydroxybenzaldehyde (CAS 61338-95-2) vs. 2-Fluoro-4,5-dihydroxybenzaldehyde (CAS 71144-36-0) – Positional Isomers with Distinct Synthetic and Biological Trajectories

2-Fluoro-3,4-dihydroxybenzaldehyde (CAS 61338-95-2) and 2-fluoro-4,5-dihydroxybenzaldehyde (CAS 71144-36-0) are regioisomers differing only in the substitution pattern of the catechol hydroxyl groups on the benzene ring (3,4- vs. 4,5-dihydroxy). This positional difference results in distinct synthetic utility: the 3,4-dihydroxy isomer (the target compound) has been employed as the precursor to 2-fluoro-(2S,3R)-(3,4-dihydroxyphenyl)serine, a fluorinated norepinephrine analog [1], whereas the 4,5-dihydroxy isomer has been investigated as a cytoprotective agent with radical-scavenging and lipid peroxidation inhibitory properties . Despite identical molecular formulas (C₇H₅FO₃) and nearly identical molecular weights (156.11 Da for the target compound vs. 156.11 Da for the 4,5-isomer ), the two regioisomers are not interchangeable in synthetic or biological contexts. Procuring the correct regioisomer is essential for achieving the intended synthetic outcome or biological activity.

Regioisomerism Structure-Activity Relationship Synthetic intermediate CNS agents

Physicochemical Stability and Reactivity: Fluorine Substitution Modulates Electronic Properties of the Aromatic Ring

The introduction of a fluorine atom at the 2-position in 2-fluoro-3,4-dihydroxybenzaldehyde exerts a strong electron-withdrawing inductive effect (-I) on the aromatic ring while contributing resonance electron donation (+M) through its lone pairs. This dual electronic effect alters the reactivity of the aldehyde group and the catechol hydroxyls compared to the non-fluorinated analog . Class-level inference from fluorinated benzaldehyde studies indicates that electron-withdrawing substituents influence the outcome of direct fluorination and oxidation reactions [1]. Additionally, the fluorine atom may enhance oxidative stability of the catechol moiety by reducing electron density, potentially mitigating unwanted auto-oxidation during storage and reaction workup. While direct quantitative stability data for the target compound is limited in the peer-reviewed literature, the class-level understanding of fluorine's electronic effects provides a rationale for selecting the fluorinated building block when oxidative stability of the catechol is a concern.

Electronic effects Reactivity Stability Fluorine chemistry

Synthetic Tractability: The 2-Fluoro Regioisomer is the Established Precursor for Fluorinated Norepinephrine Analogs

In a peer-reviewed synthetic study, 3,4-dibenzyloxy-2-fluorobenzaldehyde—the protected derivative of 2-fluoro-3,4-dihydroxybenzaldehyde—was employed as the key starting material for the asymmetric synthesis of 2-fluoro-(2S,3R)-(3,4-dihydroxyphenyl)serine, a fluorinated analog of norepinephrine [1]. The synthesis proceeded via aldol condensation with a chiral oxazolidinone glycine equivalent, followed by deprotection to yield the target amino acid in >98% enantiomeric excess [1]. This synthetic route establishes the 2-fluoro-3,4-dihydroxy substitution pattern as a validated entry point for accessing fluorinated catechol amino acids with potential applications as in vivo precursors of fluorinated norepinephrines [1]. In contrast, the non-fluorinated parent compound, 3,4-dihydroxybenzaldehyde, would yield non-fluorinated phenylserine derivatives that lack the metabolic stability and imaging potential conferred by the fluorine atom. The 4,5-dihydroxy regioisomer (CAS 71144-36-0) was not employed in this synthetic pathway and would produce a structurally distinct product.

Asymmetric synthesis Fluorinated amino acids Norepinephrine CNS pharmacology

Evidence-Based Application Scenarios for 2-Fluoro-3,4-dihydroxybenzaldehyde (CAS 61338-95-2)


Synthesis of Fluorinated Dopamine Agonists and CNS-Active Compounds

2-Fluoro-3,4-dihydroxybenzaldehyde serves as a key intermediate in the preparation of dopamine agonists and other CNS agents [1]. The fluorine atom is retained in the final pharmacophore, where it can modulate metabolic stability, receptor binding, and brain penetration. The ortho-fluorine substitution pattern (2-fluoro-3,4-dihydroxy) is critical for achieving the intended biological activity; substitution with the non-fluorinated 3,4-dihydroxybenzaldehyde will yield a different compound lacking the fluorine-mediated pharmacological properties. Procurement of the fluorinated building block is mandatory for synthetic routes targeting fluorinated CNS candidates.

Asymmetric Synthesis of Fluorinated Norepinephrine Precursors and Catechol Amino Acids

As demonstrated by Herbert et al. (2001) [2], the protected derivative of 2-fluoro-3,4-dihydroxybenzaldehyde—specifically 3,4-dibenzyloxy-2-fluorobenzaldehyde—undergoes stereoselective aldol condensation with chiral oxazolidinone glycine equivalents to yield fluorinated (2S,3R)-(3,4-dihydroxyphenyl)serine derivatives with >98% enantiomeric excess. These products are potential in vivo precursors of fluorinated norepinephrines and may serve as tools for studying catecholaminergic neurotransmission or as PET imaging agent precursors. The 2-fluoro-3,4-dihydroxy regioisomer is the specific starting material for this validated synthetic route; alternative regioisomers (e.g., 2-fluoro-4,5-dihydroxybenzaldehyde) or the non-fluorinated parent will not yield the same stereochemical outcome or fluorinated product.

Fluorescent Probe and Metal-Chelating Agent Development

The catechol moiety (3,4-dihydroxy substitution) in 2-fluoro-3,4-dihydroxybenzaldehyde enables strong chelation with metal ions, making the compound suitable for developing fluorescent probes and metal-sensing platforms [3]. The ortho-fluorine substituent modulates the electronic properties of the aromatic ring, which can fine-tune the photophysical characteristics of the resulting metal complexes. The compound's structural specificity—fluorine at the 2-position and hydroxyls at 3,4-positions—distinguishes it from other fluorinated catechol aldehydes and may yield unique binding geometries and fluorescence responses in metal-sensing applications.

Medicinal Chemistry Building Block for Fluorinated Bioactive Molecules

2-Fluoro-3,4-dihydroxybenzaldehyde is a versatile building block for constructing fluorinated aromatic compounds with biological activity [4]. The combination of a reactive aldehyde handle, a fluorine substituent for metabolic stability and imaging potential (e.g., ¹⁸F PET tracer development), and a catechol moiety for metal coordination or hydrogen bonding enables diverse derivatization strategies. Common transformations include reductive amination, aldol condensations, and protection/deprotection sequences. The compound is commercially available at purities of 97% and above , with standard storage conditions of 2-8°C under inert atmosphere .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Fluoro-3,4-dihydroxybenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.